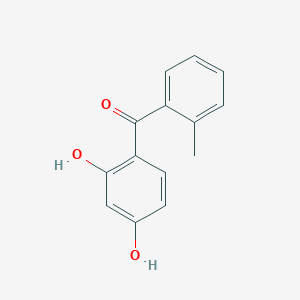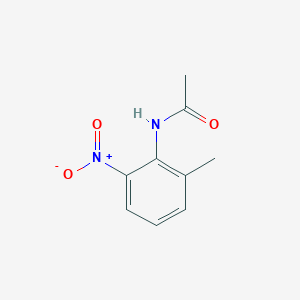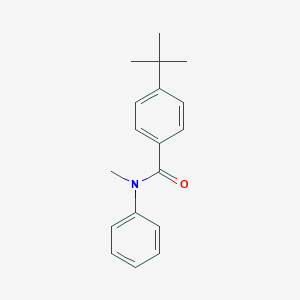
4-tert-butyl-N-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-methyl-N-phenylbenzamide, also known as methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its high potential for abuse and addiction. However,
Aplicaciones Científicas De Investigación
Synthetic Applications
Directed Metalation Synthesis : N-tert-butyl-N-methyl-2-methoxybenzamide, closely related to 4-tert-butyl-N-methyl-N-phenylbenzamide, demonstrates potential in directed metalation syntheses. This process was utilized to synthesize lunularic acid, highlighting its applicability in complex organic syntheses (Reitz & Massey, 1990).
Synthesis of Antioxidants : Derivatives of tert-butyl-N-methyl-N-phenylbenzamide have been synthesized as potential antioxidants. Their hydrogen bonding capabilities were confirmed through spectroscopic methods, indicating their utility in the development of new antioxidant compounds (Storozhok et al., 2013).
Material Science and Nanotechnology
Surface Functionalization of Nanoparticles : Cationic dendrons derived from tert-butyl-pyridine, incorporating 4-tert-butyl-N-methyl-N-phenylbenzamide, were used for zinc oxide (ZnO) nanoparticles surface functionalization. This application is significant for the development of dye-sensitized solar cells, demonstrating the compound's role in advanced material science (Gnichwitz et al., 2010).
Polymer Development with Low Dielectric Constant : Novel polyimides with tert-butyl side groups, synthesized from compounds structurally related to 4-tert-butyl-N-methyl-N-phenylbenzamide, exhibit low dielectric constants, excellent solubility, and high glass transition temperatures. These properties make them suitable for applications in the electronics industry (Chern & Tsai, 2008).
Catalysis and Organic Reactions
Palladium(II) Complex Catalysis : Palladium(II) complexes involving triazole-based N-heterocyclic carbene ligands, related to tert-butyl-N-methyl-N-phenylbenzamide, have been synthesized and characterized. Their catalytic performance in Suzuki–Miyaura cross-coupling reactions is promising, indicating potential applications in organic synthesis (Turek et al., 2014).
Anionic Polymerization of Styrene Derivatives : The anionic block copolymerization of various styrene derivatives, including compounds similar to 4-tert-butyl-N-methyl-N-phenylbenzamide, has been explored. This process is significant for the production of polymers with specific properties (Ishizone et al., 1993).
Propiedades
Número CAS |
70019-98-6 |
|---|---|
Nombre del producto |
4-tert-butyl-N-methyl-N-phenylbenzamide |
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h5-13H,1-4H3 |
Clave InChI |
HIYAQBUTHPUUSV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Pictogramas |
Irritant |
Sinónimos |
Antigen, CD10 Antigens, CD10 Antigens, Leukemia, Common Acute Lymphoblastic Atriopeptidase CALLA Antigen Carboxypeptidase, Enkephalin Dipeptidyl CD10 Antigen CD10 Antigens Common Acute Lymphoblastic Leukemia Antigens Dipeptidyl Carboxypeptidase, Enkephalin Endopeptidase 24.11 Endopeptidase 24.11, Neutral Endopeptidase, Neutral Endopeptidase-24.11 Enkephalin Dipeptidyl Carboxypeptidase Enkephalinase Enkephalinase 24.11 Enkephalinase-24.11 Enzyme, YGG-Forming Kidney Brush Border Neutral Proteinase Kidney-Brush-Border Neutral Proteinase Membrane Metallo Endopeptidase Membrane Metallo-Endopeptidase Metallo-Endopeptidase, Membrane Metalloendopeptidase, Thermolysin-Like Neprilysin Neutral Endopeptidase Neutral Endopeptidase 24.11 Neutral Proteinase, Kidney-Brush-Border Thermolysin Like Metalloendopeptidase Thermolysin-Like Metalloendopeptidase YGG Forming Enzyme YGG-Forming Enzyme |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



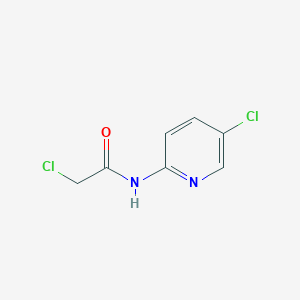
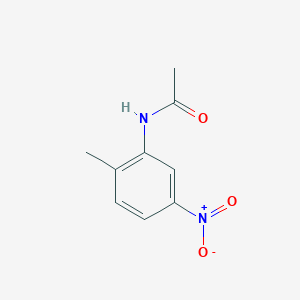
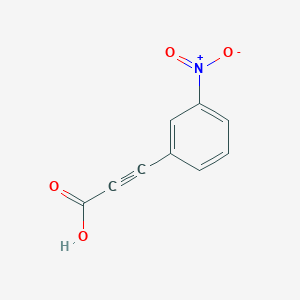
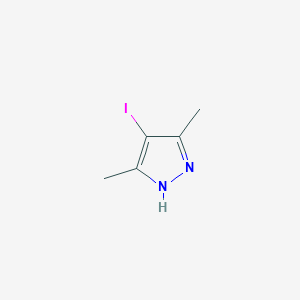
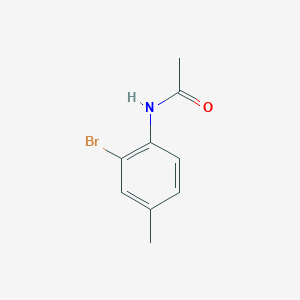
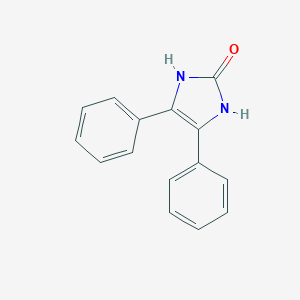
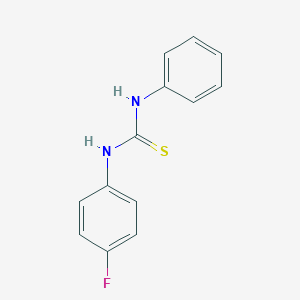

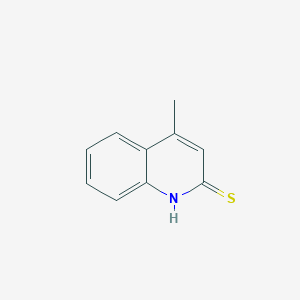
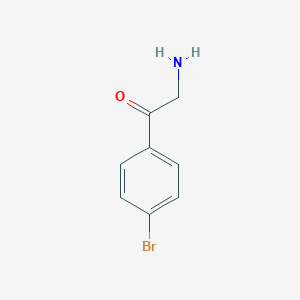
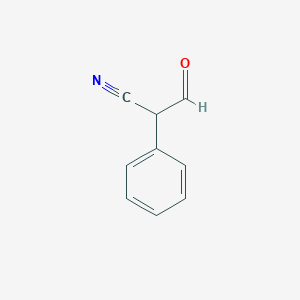
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
